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molecular formula C3H9BF4O B1221110 Trimethyloxonium tetrafluoroborate CAS No. 420-37-1

Trimethyloxonium tetrafluoroborate

Cat. No. B1221110
M. Wt: 147.91 g/mol
InChI Key: CZVZBKHWOFJNCR-UHFFFAOYSA-N
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Patent
US08541407B2

Procedure details

To a solution of 5H-benzo[e]pyrido[3,2-b][1,4]diazepine-6(11H)-thione (0.106 g, 0.465 mmol) in dichloromethane (5 ml) was added trimethyloxonium tetrafluoroborate (0.076 g, 0.512 mmol). The reaction mixture was stirred at room temperature for 15 minutes and then warmed to 40° C. for 2 hours. The reaction was quenched by adding water (10 ml). The organic layer was separated, dried with sodium sulfate and concentrated to afford the desired product, 6-(methylthio)-11H-benzo[e]pyrido[3,2-b][1,4]diazepine as a dark yellow solid which turned to oil on standing (0.092 g, 82%). The crude product was used in the next step without any further purification. 400 MHz 1H NMR (CDCl3) δ: 7.9-7.85 (m, 1H), 7.60-7.54 (m, 1H), 7.44-7.38 (m, 1H), 7.3-7.22 (m, 1H), 6.98-6.90 (m, 2H), 6.78-6.72 (m, 1H), 6.29 (br s, 1H), 2.53 (s, 3H); LCMS [M+H]: 242.
Quantity
0.106 g
Type
reactant
Reaction Step One
Quantity
0.076 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:11]2[NH:10][C:9]3[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=3[C:7](=[S:16])[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.F[B-](F)(F)F.[CH3:22][O+](C)C>ClCCl>[CH3:22][S:16][C:7]1[C:8]2[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=2[NH:10][C:11]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.106 g
Type
reactant
Smiles
N1=CC=CC=2NC(C3=C(NC21)C=CC=C3)=S
Name
Quantity
0.076 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 40° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (10 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CSC=1C2=C(NC3=C(N1)C=CC=N3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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